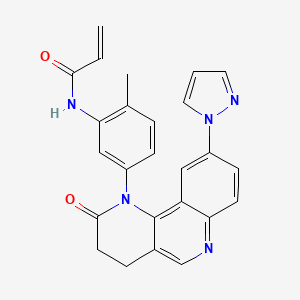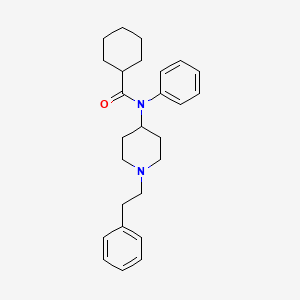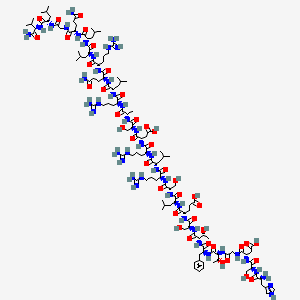
Chmfl-btk-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHMFL-BTK-11 is a highly selective and potent inhibitor of Bruton’s tyrosine kinase (BTK). This compound has been developed to target BTK, which plays a crucial role in B cell receptor-mediated signaling pathways. BTK is involved in various immune responses, and its inhibition is beneficial in treating diseases such as rheumatoid arthritis and certain types of B-cell lymphomas .
Preparation Methods
The synthesis of CHMFL-BTK-11 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the formation of a covalent bond with the cysteine residue (Cys481) of BTK. The preparation methods involve multiple steps, including the use of specific reagents and reaction conditions to ensure the desired chemical structure and activity .
Chemical Reactions Analysis
CHMFL-BTK-11 undergoes several types of chemical reactions, including:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue (Cys481) of BTK, which is crucial for its inhibitory activity.
Inhibition of Phosphorylation: This compound inhibits the phosphorylation of BTK and other downstream signaling molecules, such as PLCγ2, which are involved in calcium flux and activation of NF-κB and MAPK pathways.
Reduction of Inflammatory Factors: The compound significantly reduces the production of inflammatory factors such as TNF-α, IL-6, and IgG in various cell types.
Scientific Research Applications
CHMFL-BTK-11 has several scientific research applications, including:
Rheumatoid Arthritis: The compound has shown efficacy in reducing inflammation and joint destruction in animal models of rheumatoid arthritis.
B-Cell Lymphomas: This compound is being investigated for its potential use in treating B-cell lymphomas, where BTK plays a critical role in disease progression.
Pharmacological Tool: Due to its high specificity, this compound is used as a pharmacological tool to study BTK-mediated signaling pathways in various diseases.
Mechanism of Action
CHMFL-BTK-11 exerts its effects by forming a covalent bond with the cysteine residue (Cys481) of BTK. This covalent binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules such as PLCγ2. This inhibition leads to a reduction in calcium flux and the activation of NF-κB and MAPK pathways, ultimately reducing the production of inflammatory factors and the proliferation of B cells .
Comparison with Similar Compounds
CHMFL-BTK-11 is compared with other BTK inhibitors such as Ibrutinib and CHMFL-BTK-85. While Ibrutinib is a well-known BTK inhibitor, it has off-target effects on other kinases such as EGFR and ITK, leading to adverse events. This compound, on the other hand, exhibits high selectivity for BTK with minimal off-target effects, making it a more desirable option for therapeutic use . Similar compounds include:
Properties
Molecular Formula |
C25H21N5O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-methyl-5-(2-oxo-9-pyrazol-1-yl-3,4-dihydrobenzo[h][1,6]naphthyridin-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H21N5O2/c1-3-23(31)28-22-14-19(7-5-16(22)2)30-24(32)10-6-17-15-26-21-9-8-18(13-20(21)25(17)30)29-12-4-11-27-29/h3-5,7-9,11-15H,1,6,10H2,2H3,(H,28,31) |
InChI Key |
AANOKQLITQDWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCC3=CN=C4C=CC(=CC4=C32)N5C=CC=N5)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(2-(methylsulfonyl)phenyl) piperazin-1-yl)-7,8-dihydro-3H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B10776001.png)
![N-[3-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B10776008.png)
![[(5R,13S,14R,15R)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776009.png)
![N-Methyl-N-[1-[4-(2-Methylpyrazol-3-Yl)phthalazin-1-Yl]piperidin-4-Yl]-4-Nitro-2-(Trifluoromethyl)benzamide](/img/structure/B10776016.png)
![(3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B10776022.png)
![(5Z,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10776029.png)
![3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane](/img/structure/B10776037.png)


![2-[[4-Methyl-5-[[3-[[3-[[2-methyl-5-[(1,3,7-trisulfonaphthalen-2-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]cyclohexa-2,5-diene-1-carbonyl]amino]cyclohexa-2,4-diene-1-carbonyl]amino]naphthalene-1,3,7-trisulfonic acid](/img/structure/B10776062.png)
![1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10776064.png)
![[(6E,8E,10Z,16E)-15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776074.png)
![(2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid](/img/structure/B10776091.png)
